Octaprenyl diphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

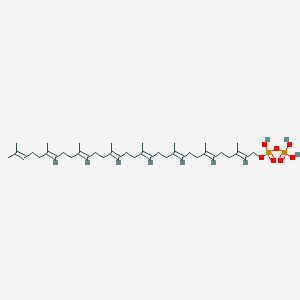

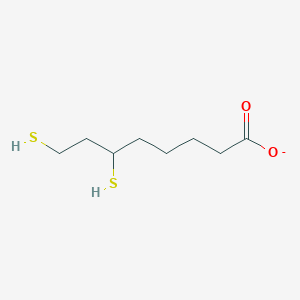

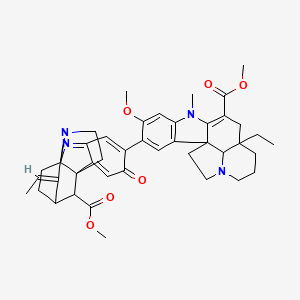

Octaprenyl diphosphate, trans-octaprenyl diphosphate, also known as all-trans-octaprenyl pyrophosphate or farnesylfarnesylgeraniol, belongs to the class of organic compounds known as tetraterpenoids. These are terpenoid molecules containing 10 consecutively linked isoprene units. Octaprenyl diphosphate, trans-octaprenyl diphosphate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, octaprenyl diphosphate, trans-octaprenyl diphosphate is primarily located in the membrane (predicted from logP) and cytoplasm. Octaprenyl diphosphate, trans-octaprenyl diphosphate exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, octaprenyl diphosphate, trans-octaprenyl diphosphate can be found in a number of food items such as brassicas, small-leaf linden, daikon radish, and alfalfa. This makes octaprenyl diphosphate, trans-octaprenyl diphosphate a potential biomarker for the consumption of these food products.

Octaprenyl diphosphate is a polyprenol diphosphate compound having eight prenyl units with undefined stereochemistry about the double bonds. It has a role as a Saccharomyces cerevisiae metabolite.

Wissenschaftliche Forschungsanwendungen

Enzymatic Reaction Mechanisms

Octaprenyl diphosphate synthase (OPPs) plays a critical role in the production of ubiquinone or menaquinone side chains. It catalyzes consecutive condensation reactions of farnesyl diphosphate (FPP) with isopentenyl diphosphate (IPP) molecules. A study by Lu et al. (2009) demonstrated that OPPs and undecaprenyl diphosphate synthases (UPPs) have distinct reaction mechanisms, despite sharing the same substrates, indicating the complex nature of these enzymes' actions (Lu, Liu, & Liang, 2009).

Structural and Functional Analysis

Keng-Ming Chang et al. (2012) explored the active site of Escherichia coli OPPS, identifying key amino acids responsible for substrate binding and catalysis. This research contributes to a deeper understanding of the enzyme's functionality and potential applications in biochemical engineering (Chang, Chen, Kuo, Chang, Guo, Yang, & Liang, 2012).

Biotechnological Applications

Seo Myung-Ji et al. (2006) and Corinne P Cluis et al. (2011) investigated the production of Coenzyme Q10 (CoQ10) by recombinant E. coli harboring genes related to octaprenyl diphosphate synthase. These studies highlight the potential of octaprenyl diphosphate in biotechnological applications, particularly in the production of medically valuable compounds like CoQ10 (Seo, Im, Hur, Nam, Hyun, Pyun, & Kim, 2006) (Cluis, Ekins, Narcross, Jiang, Gold, Burja, & Martin, 2011).

Inhibitor Analysis and Drug Discovery

Teng et al. (2016) reported on the development of a fluorescence-based assay for monitoring the activities of trans-prenyltransferases like OPPS, facilitating drug discovery and the study of enzyme inhibitors. Their work underlines the pharmaceutical significance of understanding and manipulating the functions of enzymes like octaprenyl diphosphate synthase (Teng, Hsu, Chang, Lin, & Liang, 2016).

Eigenschaften

Produktname |

Octaprenyl diphosphate |

|---|---|

Molekularformel |

C40H68O7P2 |

Molekulargewicht |

722.9 g/mol |

IUPAC-Name |

[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C40H68O7P2/c1-33(2)17-10-18-34(3)19-11-20-35(4)21-12-22-36(5)23-13-24-37(6)25-14-26-38(7)27-15-28-39(8)29-16-30-40(9)31-32-46-49(44,45)47-48(41,42)43/h17,19,21,23,25,27,29,31H,10-16,18,20,22,24,26,28,30,32H2,1-9H3,(H,44,45)(H2,41,42,43)/b34-19+,35-21+,36-23+,37-25+,38-27+,39-29+,40-31+ |

InChI-Schlüssel |

IKKLDISSULFFQO-DJMILUHSSA-N |

Isomerische SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)C |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C |

Kanonische SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;sulfate](/img/structure/B1233205.png)

![(4aE,6R,7R,8S,14aS)-3-methoxy-6,7-dimethyl-1,2-dioxo-2,6,7,8-tetrahydro-1H-10,12,13-trioxabenzo[1,8]cycloocta[1,2,3-cd]-as-indacen-8-yl rel-(2Z)-2-methylbut-2-enoate](/img/structure/B1233219.png)

![(S)-2-[(R)-3-amino-4-(2-fluorophenyl)butyryl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B1233225.png)